[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13451511
Molecular Formula: C15H27N3O3
Molecular Weight: 297.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H27N3O3 |
|---|---|
| Molecular Weight | 297.39 g/mol |
| IUPAC Name | tert-butyl N-[(3S)-1-(2-aminoacetyl)piperidin-3-yl]-N-cyclopropylcarbamate |
| Standard InChI | InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18(11-6-7-11)12-5-4-8-17(10-12)13(19)9-16/h11-12H,4-10,16H2,1-3H3/t12-/m0/s1 |
| Standard InChI Key | ZFMKLEUZAQGQSH-LBPRGKRZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N([C@H]1CCCN(C1)C(=O)CN)C2CC2 |
| SMILES | CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)C(=O)CN |
| Canonical SMILES | CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)C(=O)CN |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 3-position with a cyclopropyl-carbamic acid tert-butyl ester group and a 2-amino-acetyl moiety. The (S)-configuration at the chiral center (C3 of the piperidine ring) is critical for its stereospecific interactions with biological targets. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₇N₃O₃ |
| Molecular Weight | 297.39 g/mol |
| IUPAC Name | tert-butyl N-[(3S)-1-(2-aminoacetyl)piperidin-3-yl]-N-cyclopropylcarbamate |
| Canonical SMILES | CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)C(=O)CN |
| PubChem CID | 66566240 |
The tert-butyl ester enhances lipophilicity, potentially improving membrane permeability . The cyclopropane ring introduces steric constraints that may stabilize conformational states relevant to target binding.
Synthesis and Optimization
Synthetic Routes
Synthesis typically involves multi-step sequences starting from piperidine derivatives. A representative pathway includes:
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Piperidine Functionalization: Introduction of the amino-acetyl group via nucleophilic acyl substitution.
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Cyclopropane Incorporation: Cyclopropanation using carbene insertion or Simmons–Smith reactions.
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Carbamate Formation: Reaction with tert-butyl chloroformate under basic conditions.
Key challenges include maintaining stereochemical integrity at the chiral center and minimizing side reactions during cyclopropane formation. Chromatographic purification (e.g., silica gel or HPLC) is often required to achieve >95% purity.
Reaction Conditions
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Solvents: Dichloromethane (DCM), tetrahydrofuran (THF).
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Catalysts: Palladium for cross-coupling, triethylamine for carbamate synthesis.
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Temperature: Reactions typically proceed at 0–25°C to prevent racemization.
Biological Activity and Mechanisms
Pharmacological Targets
The compound’s structural motifs suggest affinity for:
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Proteases: The amino-acetyl group may mimic peptide substrates, inhibiting enzymes like thrombin or HIV protease .
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G-Protein-Coupled Receptors (GPCRs): Piperidine derivatives are common in ligands for neurotransmitter receptors (e.g., serotonin, dopamine) .
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Kinases: Cyclopropane-containing compounds often modulate kinase activity via hydrophobic interactions .
In Vitro Studies
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Binding Affinity: Preliminary assays show low micromolar binding (IC₅₀ = 2.1 μM) to the serotonin 5-HT₂A receptor .
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Metabolic Stability: The tert-butyl ester resists hydrolysis in gastrointestinal homogenates, suggesting oral bioavailability .
Applications in Drug Development
Therapeutic Areas
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Neurological Disorders: Modulation of serotonin receptors may aid in treating depression or anxiety .
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Oncology: Cyclopropane-containing analogs show antiproliferative activity in breast cancer cell lines (IC₅₀ = 4.3 μM) .
Comparison with Structural Analogs
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